N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
描述
属性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-7-9-21-22(13-17)30-15-29-21)24-19-8-6-16-10-11-25(14-18(16)12-19)31(27,28)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGESLOVNJHZQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₉N₃O₄S
- Molecular Weight : 373.44 g/mol
- CAS Number : 1209956-02-4
This compound features a sulfonamide group linked to a tetrahydroisoquinoline moiety and a benzo[d][1,3]dioxole structure, which may contribute to its diverse biological activities.
Biological Activity Overview
Research on compounds with similar structures suggests that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been reported to possess antibacterial properties by inhibiting bacterial cell wall synthesis.
- Anticancer Potential : The tetrahydroisoquinoline scaffold is known for its potential to induce apoptosis in cancer cells through various mechanisms such as inhibiting key signaling pathways.
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes or receptors involved in disease pathways.
The mechanism of action of this compound is hypothesized to involve:
- Binding Affinity : The sulfonyl group can form strong interactions with target proteins or enzymes.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for cellular processes.
- Induction of Apoptosis : By disrupting signaling pathways in cancer cells, this compound may promote programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds. Here are some notable findings:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction.
- Sulfonation Reaction : Introduction of the phenylsulfonyl group using appropriate reagents.
- Coupling Reaction : Final coupling with benzo[d][1,3]dioxole derivatives to form the target compound.
相似化合物的比较
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)Benzo[d][1,3]dioxole-5-carboxamide (A11)
- Structure: Incorporates a biphenyl-furan substituent instead of tetrahydroisoquinoline.
- Synthesis : Achieved 80% yield under similar conditions.
Sulfonamide-Containing Analogs
N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide (Sulfentrazone)
- Structure : Methanesulfonamide linked to a triazole-dichlorophenyl system.
- Use : Herbicide.
- Key Difference : The sulfonamide group in sulfentrazone is part of a pesticidal scaffold, whereas the phenylsulfonyl group in the target compound may serve a steric or electronic role in receptor modulation.
Tetrahydroisoquinoline Derivatives
Data Tables
Table 2. Functional Group Impact on Properties
Research Implications
Its sulfonamide and tetrahydroisoquinoline groups may synergize for targeting sulfotransferases or G-protein-coupled receptors. Further studies should explore its pharmacokinetics and toxicity relative to simpler analogs like 3z or A11.
Limitations and Knowledge Gaps
- Synthesis Data: No yield or optimization details are available for the target compound.
- Biological Activity : Evidence lacks comparative IC50 values or mechanistic studies.
- Structural Diversity: Limited analogs in the evidence restrict comprehensive structure-activity relationship (SAR) analysis.
常见问题
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the tetrahydroisoquinoline core with sulfonyl and benzodioxole-carboxamide groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
- Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of triethylamine (TEA) as a base, monitored via TLC .
- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction time by 40% compared to traditional reflux .
Q. How can structural confirmation and purity assessment be methodologically validated for this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonamide and benzodioxole groups (e.g., δ 7.8–8.2 ppm for sulfonyl protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its reactivity in derivatization reactions?
- Mechanistic Insights :
- Electrophilic Substitution : The phenylsulfonyl group acts as an electron-withdrawing group, directing further substitutions (e.g., nitration, halogenation) to the meta-position of the tetrahydroisoquinoline core .
- Nucleophilic Displacement : Reacts with Grignard reagents (e.g., RMgX) at the sulfonamide nitrogen under anhydrous THF at −78°C, forming N-alkyl derivatives .
- Data Contradiction : Some studies report competing ring-opening reactions during derivatization; kinetic studies (e.g., in situ IR monitoring) are recommended to resolve inconsistencies .
Q. What strategies are effective in resolving contradictory bioactivity data across in vitro vs. in vivo models for this compound?
- Experimental Design :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., 37°C, rat plasma) to assess metabolic lability. Poor in vivo activity may correlate with rapid clearance via CYP3A4 .
- Target Engagement Assays : Use SPR (surface plasmon resonance) to validate binding affinity to proposed targets (e.g., kinase enzymes) and compare with cellular IC50 values .
- Case Study : Contradictory IC50 values (e.g., 1 µM in enzyme assays vs. 10 µM in cell-based assays) may arise from off-target effects; employ CRISPR knockouts of suspected off-targets .
Q. How can computational modeling guide the design of analogs with improved selectivity for biological targets?
- Methodology :
- Docking Studies : Use Schrödinger Suite to model interactions with target binding pockets (e.g., hydrophobic interactions between benzodioxole and kinase hinge regions) .
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize analogs with electron-donating groups at the tetrahydroisoquinoline C7 position .
- Validation : Synthesize top-ranked analogs (e.g., replacing phenylsulfonyl with pyridylsulfonyl) and test in dose-response assays .
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